8-(3,5-diethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis Techniques
Synthesis and Characterization : Compounds with similar structures, such as pyrazolo[1,5-a]-1,3,5-triazines, have been synthesized as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. A novel synthetic approach involves palladium-mediated cross-coupling reactions and displacement of N-methyl-N-phenylamino groups, highlighting innovative methods for producing complex molecular architectures (Raboisson et al., 2003).
Spectroscopic Characterization and DFT Calculations : Spectroscopic characterization, combined with DFT calculations, molecular dynamics (MD) simulations, and drug likeness parameters, have been used to study the reactive properties of Schiff bases tethered 1,2,4-triazole and pyrazole rings. This approach helps in understanding the electronic and structural features critical for biological activity and material properties (Pillai et al., 2019).
Biological Activity and Potential Applications
Antimycobacterial Activity : Synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines and their evaluation against Mycobacterium tuberculosis have demonstrated that specific structural modifications can significantly enhance antimycobacterial activity. Such studies provide insights into the design of new therapeutic agents (Braendvang et al., 2007).
Inhibition of Tumor Cell Growth : Pyrazole derivatives have been examined for their potential to inhibit tumor cell growth, with studies indicating that certain compounds exhibit significant cytotoxic activity against various human and murine tumor cell lines. This research underscores the potential of pyrazole-based compounds in developing new anticancer therapies (Barnes et al., 2001).
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1-ethyl-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-6-16-13-17(7-2)29(25-16)22-24-20-19(21(30)27(8-3)23(31)26(20)4)28(22)14-15-9-11-18(32-5)12-10-15/h9-13H,6-8,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBSLTSHGLOQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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